N,N'-(6-(Pentyloxy)pyrimidine-2,4-diyl)diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(6-(Pentyloxy)pyrimidine-2,4-diyl)diacetamide is a compound that features a pyrimidine ring substituted with a pentyloxy group at the 6-position and two acetamide groups at the 2- and 4-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(6-(Pentyloxy)pyrimidine-2,4-diyl)diacetamide typically involves the reaction of 6-(pentyloxy)pyrimidine-2,4-diamine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(6-(Pentyloxy)pyrimidine-2,4-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the acetamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N,N’-(6-(Pentyloxy)pyrimidine-2,4-diyl)diacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N’-(6-(Pentyloxy)pyrimidine-2,4-diyl)diacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substituents. Examples include:
- N,N’-(6-Methylpyrimidine-2,4-diyl)diacetamide
- N,N’-(6-Ethoxypyrimidine-2,4-diyl)diacetamide
Uniqueness
N,N’-(6-(Pentyloxy)pyrimidine-2,4-diyl)diacetamide is unique due to the presence of the pentyloxy group, which can influence its chemical properties and interactions. This uniqueness makes it a valuable compound for specific applications where other pyrimidine derivatives may not be as effective .
Eigenschaften
CAS-Nummer |
189141-66-0 |
---|---|
Molekularformel |
C13H20N4O3 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
N-(2-acetamido-6-pentoxypyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C13H20N4O3/c1-4-5-6-7-20-12-8-11(14-9(2)18)16-13(17-12)15-10(3)19/h8H,4-7H2,1-3H3,(H2,14,15,16,17,18,19) |
InChI-Schlüssel |
QFIIDCBRTAGMLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=NC(=NC(=C1)NC(=O)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.